Acetanilida-d6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

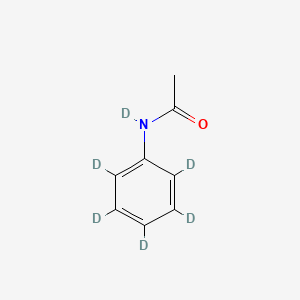

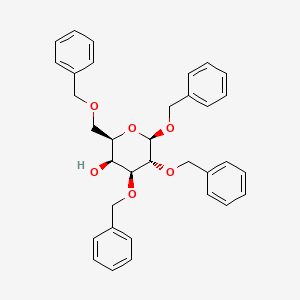

Acetanilide-d6 is a deuterated form of acetanilide, where six hydrogen atoms in the molecule are replaced by deuterium atoms. This compound is often used in nuclear magnetic resonance (NMR) spectroscopy as an internal standard due to its unique isotopic properties. Acetanilide itself is an organic compound with the formula C6H5NHC(O)CH3, known for its historical use as an analgesic and antipyretic agent.

Aplicaciones Científicas De Investigación

Acetanilide-d6 is widely used in scientific research due to its deuterated nature. Some key applications include:

NMR Spectroscopy: Used as an internal standard to calibrate chemical shifts.

Pharmaceutical Research: Studied for its metabolic pathways and interactions with biological systems.

Material Science: Used in the synthesis of deuterated polymers and other materials.

Chemical Kinetics: Employed in studies to understand reaction mechanisms and rates involving deuterated compounds.

Mecanismo De Acción

Target of Action

Acetanilide, the parent compound of Acetanilide-d6, is known to possess analgesic and antipyretic properties . It was introduced clinically as a fever-reducing drug and was found effective in relieving pain

Mode of Action

The mode of action of Acetanilide involves its biotransformation in the body. Both Acetanilide and its derivative, Acetanilide-d6, undergo oxidation in the para position of the benzene ring incorporated in their molecules . This oxidation is a key step in their metabolic process .

Biochemical Pathways

Acetanilide, its parent compound, is known to undergo oxidation, which is a crucial part of its metabolic process . The oxidation occurs in the para position of the benzene ring, a common feature with other drugs like diphenylhydantoin .

Pharmacokinetics

The pharmacokinetics of Acetanilide, the parent compound of Acetanilide-d6, has been studied. It was found that the plasma clearance values varied significantly among individuals . The drug is more active if given but once or twice in twenty-four hours, as the system becomes accustomed to its presence if given more frequently .

Result of Action

The therapeutic action of Acetanilide, the parent compound of Acetanilide-d6, has been studied extensively. It was found to be effective in reducing fever and relieving pain . It was also found to be more efficacious as an antithermic in typhoid and malarial fevers than in other acute diseases .

Action Environment

It is known that acetanilide, the parent compound, is slightly soluble in water and stable under most conditions . These properties could potentially influence the action, efficacy, and stability of Acetanilide-d6.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Acetanilide-d6 can be synthesized by the acetylation of aniline-d5 (aniline where five hydrogen atoms are replaced by deuterium) with acetic anhydride. The reaction typically involves mixing aniline-d5 with acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The mixture is then heated to facilitate the reaction, resulting in the formation of acetanilide-d6 and acetic acid as a byproduct.

Industrial Production Methods: In an industrial setting, the production of acetanilide-d6 follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of deuterated reagents and solvents is crucial to maintain the isotopic integrity of the compound.

Análisis De Reacciones Químicas

Types of Reactions: Acetanilide-d6 undergoes various chemical reactions, including:

Substitution Reactions: For example, bromination where acetanilide-d6 reacts with bromine in the presence of a catalyst like iron(III) bromide to form p-bromoacetanilide-d6.

Oxidation Reactions: Acetanilide-d6 can be oxidized to form corresponding nitro compounds.

Reduction Reactions: It can be reduced to form aniline-d5.

Common Reagents and Conditions:

Bromination: Bromine and iron(III) bromide as a catalyst.

Oxidation: Nitric acid or other strong oxidizing agents.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products:

Bromination: p-Bromoacetanilide-d6.

Oxidation: Nitroacetanilide-d6.

Reduction: Aniline-d5.

Comparación Con Compuestos Similares

Acetanilide: The non-deuterated form, used historically as an analgesic and antipyretic.

Aniline-d5: A precursor in the synthesis of acetanilide-d6.

p-Bromoacetanilide: A brominated derivative used in organic synthesis.

Uniqueness: Acetanilide-d6 is unique due to its deuterium content, which makes it valuable in NMR spectroscopy and studies involving isotope effects. Its deuterated nature allows for more precise measurements and insights into reaction mechanisms compared to its non-deuterated counterparts.

Propiedades

IUPAC Name |

N-deuterio-N-(2,3,4,5,6-pentadeuteriophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-7(10)9-8-5-3-2-4-6-8/h2-6H,1H3,(H,9,10)/i2D,3D,4D,5D,6D/hD |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZERHIULMFGESH-TYSUPAQWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])N([2H])C(=O)C)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675500 |

Source

|

| Record name | N-(~2~H_5_)Phenyl(N-~2~H)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141801-46-9 |

Source

|

| Record name | N-(~2~H_5_)Phenyl(N-~2~H)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3S,4S,5R,6R)-6-[[(4aR,6S,7R,8R,8aR)-7-acetamido-6-methoxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B561709.png)